(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate
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Overview
Description
(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a hexahydrofurofuran ring system and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the hexahydrofurofuran ring system, which can be achieved through a series of cyclization reactions. The hydroxyl group is then introduced via selective oxidation. Finally, the 4-methylbenzenesulfonate group is attached through a sulfonation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The sulfonate group may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzenesulfonate group in (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C13H16O6S |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O6S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-14H,6-7H2,1H3/t10-,11+,12-,13-/m1/s1 |
InChI Key |
FGJZRMSVFCYGGE-YVECIDJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@H]3[C@@H]2OC[C@H]3O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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